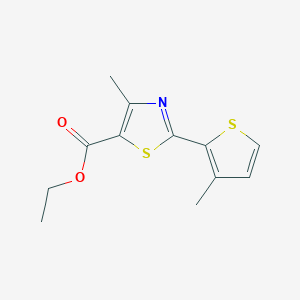
Ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains both thiophene and thiazole rings. These types of compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
Métodos De Preparación
The synthesis of ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its unique structural properties.
Industry: It can be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds also contain a thiophene ring and have similar applications in medicinal chemistry and material science.
Thiazole derivatives: These compounds contain a thiazole ring and are known for their diverse biological activities. The uniqueness of this compound lies in its combined thiophene and thiazole rings, which confer unique structural and functional properties
Propiedades
Fórmula molecular |
C12H13NO2S2 |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H13NO2S2/c1-4-15-12(14)10-8(3)13-11(17-10)9-7(2)5-6-16-9/h5-6H,4H2,1-3H3 |
Clave InChI |
MQYOOEBJBDDVNH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)C2=C(C=CS2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















